An In-Depth Technical Guide to 3-(4-Methoxyphenyl)propan-1-amine Hydrochloride for Advanced Research
An In-Depth Technical Guide to 3-(4-Methoxyphenyl)propan-1-amine Hydrochloride for Advanced Research
This guide provides a comprehensive technical overview of 3-(4-methoxyphenyl)propan-1-amine hydrochloride (CAS RN: 36397-51-0), a key intermediate in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, synthesis, and analytical characterization, underpinned by established scientific principles.
Introduction and Chemical Identity
3-(4-Methoxyphenyl)propan-1-amine hydrochloride is the salt form of the primary amine 3-(4-methoxyphenyl)propan-1-amine. The presence of a methoxy-substituted phenyl ring and a primary amine function imparts a unique combination of properties, making it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.
Molecular Structure and Properties
The hydrochloride salt is formed by the protonation of the primary amine group by hydrochloric acid. This conversion from the free base, which is a liquid at room temperature, to a solid salt enhances its stability and ease of handling.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Chemical Name | 3-(4-Methoxyphenyl)propan-1-amine hydrochloride | N/A |
| CAS Number | 36397-51-0 | [1] |
| Molecular Formula | C₁₀H₁₆ClNO | [2] |
| Molecular Weight | 201.69 g/mol | [2] |
| Appearance | White crystalline solid (predicted) | [3] |
| Free Base CAS Number | 36397-23-6 | [4] |
| Free Base Molecular Formula | C₁₀H₁₅NO | |
| Free Base Molecular Weight | 165.24 g/mol | |
| Free Base Form | Liquid | |
| Free Base Storage | Keep in dark place, inert atmosphere, room temperature |
Synthesis and Purification
The synthesis of 3-(4-methoxyphenyl)propan-1-amine hydrochloride is typically a two-step process involving the synthesis of the free amine followed by its conversion to the hydrochloride salt.
Synthesis of 3-(4-Methoxyphenyl)propan-1-amine (Free Base)
A common and effective method for the synthesis of the free amine is the reduction of the corresponding amide, 3-(4-methoxyphenyl)propanamide. This transformation can be efficiently achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (THF).
Experimental Protocol: Reduction of 3-(4-methoxyphenyl)propanamide
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a condenser, a soxhlet extractor containing 3-(4-methoxyphenyl)propanamide, and a nitrogen inlet, add lithium aluminum hydride and anhydrous tetrahydrofuran.
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Reaction Execution: The mixture is heated to reflux, allowing the THF to cycle through the soxhlet extractor, gradually introducing the amide into the reaction flask. The reaction is typically refluxed for several hours to ensure complete reduction.
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Work-up: After cooling the reaction mixture in an ice bath, it is carefully quenched by the sequential addition of water and a sodium hydroxide solution.
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Purification: The resulting slurry is filtered, and the filtrate is concentrated under reduced pressure. The crude product is then purified by distillation to yield 3-(4-methoxyphenyl)propan-1-amine as a colorless oil.
Diagram 1: Synthesis of 3-(4-Methoxyphenyl)propan-1-amine
Caption: Reduction of the amide to the primary amine.
Formation of the Hydrochloride Salt
The purified free amine can be converted to its hydrochloride salt to improve its stability and handling characteristics. This is achieved by reacting the amine with hydrogen chloride.
Experimental Protocol: Formation of 3-(4-Methoxyphenyl)propan-1-amine hydrochloride
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Dissolution: Dissolve the purified 3-(4-methoxyphenyl)propan-1-amine in a suitable solvent, such as methanol or diethyl ether, and cool the solution in an ice bath.[3]
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Acidification: Bubble dry hydrogen chloride gas through the cooled solution or add a solution of HCl in an anhydrous solvent (e.g., ethereal HCl) dropwise with stirring.[3]
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Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid is then collected by filtration, washed with a cold, non-polar solvent (e.g., cold diethyl ether) to remove any unreacted starting material, and dried under vacuum.
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Recrystallization (Optional): For higher purity, the crude hydrochloride salt can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether or isopropanol.[3]
Caption: A typical workflow for the quality control of the final product.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-(4-methoxyphenyl)propan-1-amine and its hydrochloride salt.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Ventilation: Handle in a well-ventilated area or a chemical fume hood.
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Incompatibilities: Avoid contact with strong oxidizing agents.
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Storage: The free base should be stored under an inert atmosphere in a cool, dark place. The hydrochloride salt should be stored in a tightly sealed container in a dry environment.
The free base is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
Conclusion
3-(4-Methoxyphenyl)propan-1-amine hydrochloride is a valuable and versatile chemical intermediate with significant potential in synthetic chemistry, particularly in the field of drug development. This guide has provided a detailed overview of its chemical properties, a reliable synthetic pathway, and a framework for its analytical characterization and quality control. Adherence to the described protocols and safety measures will ensure the effective and safe utilization of this compound in research and development endeavors.
References
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Organic Syntheses Procedure. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. [Link]
-
University of Notre Dame. (2018). HPLC METHODOLOGY MANUAL - DISTRIBUTED PHARMACEUTICAL ANALYSIS LABORATORY (DPAL). [Link]
-
Ascendex Scientific, LLC. (n.d.). 3-(4-methoxyphenyl)propan-1-amine. Retrieved from [Link]
-
Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. (2025). National Institutes of Health. [Link]
- Google Patents. (n.d.). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
-
ResearchGate. (n.d.). 1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,.... Retrieved from [Link]
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Shunyuansheng bio-pharmtech co., ltd. (n.d.). Quality Factory Sells Top Purity 99% 3-(4-methoxyphenoxy)propan-1-amine 100841-00-7 with Safe Delivery. Retrieved from [Link]
- Google Patents. (n.d.). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
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Agilent. (n.d.). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Retrieved from [Link]
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Agilent. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. [Link]
Sources
- 1. 3-(4-Methoxyphenyl)propan-1-amine hydrochloride | 36397-51-0 | LBA39751 [biosynth.com]
- 2. (R)-1-(4-methoxyphenyl)propan-2-amine hydrochloride 95.00% | CAS: 50505-80-1 | AChemBlock [achemblock.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 3-(4-methoxyphenyl)propan-1-amine – Ascendex Scientific, LLC [ascendexllc.com]
(Image: A chemical reaction showing the conversion of 3-(4-methoxyphenyl)propanenitrile to 3-(4-methoxyphenyl)propan-1-amine using H₂/Raney Ni, followed by reaction with HCl to form the hydrochloride salt.)